Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)-

GRP receptor antagonist neuromedin C analog pancreatic acinar assay

Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- (CAS 135467-89-9, synonym ALPL-NMC) is a synthetic pseudopeptide analog of the bombesin-like decapeptide neuromedin C (GRP-10), classified under bombesin analogs and peptide fragments in the MeSH hierarchy. The compound incorporates two critical structural modifications: a reduced peptide bond (psi-CH₂NH) between Leu⁹ and Leu¹⁰ that replaces the native amide bond, and a D-alanine substitution at position 1 in place of the native glycine.

Molecular Formula C52H79N17O10
Molecular Weight 1102.3 g/mol
CAS No. 135467-89-9
Cat. No. B150598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)-
CAS135467-89-9
Synonyms1-Ala-9-Leu-psi-(CH2NH)-10-Leu-neuromedin C
ALPL-NMC
neuromedin C, Ala(1)-Leu(9)-psi-(CH2NH)-Leu(10)-
neuromedin C, alanyl(1)-leucyl(9)-psi-methylamino-leucine(10)-
Molecular FormulaC52H79N17O10
Molecular Weight1102.3 g/mol
Structural Identifiers
SMILESCC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)C(C)N
InChIInChI=1S/C52H79N17O10/c1-26(2)13-34(22-59-37(45(55)72)14-27(3)4)64-39(16-32-20-56-24-61-32)51(78)68-43(71)23-60-52(79)44(28(5)6)69-47(74)30(8)63-48(75)38(15-31-19-58-36-12-10-9-11-35(31)36)66-49(76)40(17-33-21-57-25-62-33)67-50(77)41(18-42(54)70)65-46(73)29(7)53/h9-12,19-21,24-30,34,37-41,44,58-59,64H,13-18,22-23,53H2,1-8H3,(H2,54,70)(H2,55,72)(H,56,61)(H,57,62)(H,60,79)(H,63,75)(H,65,73)(H,66,76)(H,67,77)(H,69,74)(H,68,71,78)/t29-,30+,34+,37+,38+,39+,40+,41+,44+/m1/s1
InChIKeyVGHNJUJKXZEQLP-KSGNLDPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuromedin C, Ala(1)-Leu(9)-psi-(CH2NH)-Leu(10)- (CAS 135467-89-9; ALPL-NMC): A D-Ala¹ Pseudopeptide GRP/Bombesin Receptor Antagonist


Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- (CAS 135467-89-9, synonym ALPL-NMC) is a synthetic pseudopeptide analog of the bombesin-like decapeptide neuromedin C (GRP-10), classified under bombesin analogs and peptide fragments in the MeSH hierarchy [1]. The compound incorporates two critical structural modifications: a reduced peptide bond (psi-CH₂NH) between Leu⁹ and Leu¹⁰ that replaces the native amide bond, and a D-alanine substitution at position 1 in place of the native glycine [2]. These modifications collectively convert the molecule from an agonist into a potent, specific, and competitive antagonist of the gastrin-releasing peptide (GRP)/bombesin receptor, making it a valuable pharmacological tool for dissecting bombesin-like peptide receptor signaling [2].

Why Native Neuromedin C or Unmodified Pseudopeptide Analogs Cannot Substitute for [D-Ala¹, Leu⁹-psi-CH₂NH-Leu¹⁰]Neuromedin C (ALPL-NMC)


Simple substitution of ALPL-NMC (CAS 135467-89-9) with native neuromedin C or other bombesin-like peptides is not pharmacologically valid because the reduced peptide bond (psi-CH₂NH) between residues 9 and 10 is the essential modification that converts the peptide from a GRP/bombesin receptor agonist into a competitive antagonist [1]. Native neuromedin C acts as a full agonist at the BB₂ (GRP-preferring) receptor, stimulating amylase release, inositol phosphate turnover, and cell proliferation [2]. Furthermore, even among pseudopeptide antagonists bearing the psi-bond, N-terminal identity critically determines potency: the D-Ala¹ variant (ALPL-NMC) exhibits approximately 9-fold greater antagonist potency (IC₅₀ 1.5 µM) than the des-Ala¹ analog LPL-NMC (IC₅₀ 13.4 µM) when tested head-to-head in the same rat pancreatic acinar assay [1]. Thus, neither the native agonist nor alternative pseudopeptide variants can serve as functionally equivalent replacements—each substitution changes the quantitative antagonist potency and potentially the selectivity profile, with direct consequences for experimental reproducibility and data interpretation in receptor pharmacology studies.

Quantitative Comparator-Based Evidence Guide for ALPL-NMC (CAS 135467-89-9): Potency, Mechanism, Selectivity, and Structural Differentiation


D-Ala¹ Substitution in ALPL-NMC Confers an ~9-Fold Improvement in Functional Antagonist Potency Over the Des-Ala¹ Analog (LPL-NMC)

In the definitive head-to-head study, [D-Ala¹, Leu⁹-psi-CH₂NH-Leu¹⁰]neuromedin C (ALPL-NMC) was directly compared with [Leu⁹-psi-CH₂NH-Leu¹⁰]neuromedin C (LPL-NMC, CAS 135467-88-8) for inhibition of neuromedin C-stimulated amylase release from isolated rat pancreatic acini. ALPL-NMC achieved an IC₅₀ of 1.5 µM, representing an approximately 9-fold greater potency than LPL-NMC (IC₅₀ = 13.4 µM) measured under identical conditions [1]. Maximal inhibition for ALPL-NMC was attained at 100 µM, whereas LPL-NMC required 300 µM to reach maximal effect [1]. This direct intra-study comparison isolates the contribution of the D-Ala¹ residue to antagonist potency, independent of the shared psi-bond modification.

GRP receptor antagonist neuromedin C analog pancreatic acinar assay pseudopeptide SAR

Schild Analysis Confirms Competitive Antagonism at the GRP/Bombesin Receptor with an Apparent Affinity (pA₂) of 100 nM

The antagonist mechanism of ALPL-NMC was characterized by Schild regression analysis of neuromedin C dose-response curves in rat pancreatic acini. ALPL-NMC produced a parallel rightward shift in the neuromedin C concentration-response curve without suppression of the maximal response—the hallmark of competitive, surmountable antagonism [1]. Schild plot analysis yielded a slope of 0.969 ± 0.121, which is not significantly different from the theoretical value of 1.0 for purely competitive antagonism, and a pA₂ value of 100 nM, representing the apparent affinity of the antagonist for the acinar cell GRP/bombesin receptor [1]. By comparison, the parent bombesin-derived pseudopeptide antagonist [Leu¹³-psi-CH₂NH-Leu¹⁴]bombesin has been reported with IC₅₀ values of 30 nM and 18 nM in guinea pig acinar cells and Swiss 3T3 cells respectively [2], establishing that ALPL-NMC occupies a distinct potency tier within the pseudopeptide antagonist class.

competitive antagonist Schild analysis pA2 determination GRP receptor pharmacology

ALPL-NMC Exhibits Exquisite Selectivity for the Bombesin/GRP Peptide Family: No Functional Antagonism at CCK, VIP, Substance P, Muscarinic, Ca²⁺ Ionophore, or cAMP Pathways

The selectivity of ALPL-NMC was systematically evaluated against eight non-bombesin receptor secretagogue pathways in the same rat pancreatic acinar preparation. At concentrations sufficient to produce near-maximal blockade of neuromedin C responses, ALPL-NMC did not inhibit amylase release stimulated by cholecystokinin octapeptide (CCK-8), vasoactive intestinal peptide (VIP), substance P, carbamylcholine (muscarinic agonist), the Ca²⁺ ionophore A23187, forskolin (adenylyl cyclase activator), or 8-bromo-cyclic AMP [1]. In contrast, ALPL-NMC significantly inhibited amylase release stimulated by both neuromedin B (NMB, an endogenous BB₁ receptor-preferring agonist) and gastrin-releasing peptide (GRP, the endogenous BB₂ receptor agonist) [1]. This pattern demonstrates that ALPL-NMC antagonism is confined to the bombesin/GRP peptide receptor family and does not interfere with CCK, VIP, tachykinin, muscarinic, or direct post-receptor signaling mechanisms.

receptor selectivity bombesin receptor specificity pancreatic secretagogue off-target profiling

N-Terminal Residue Identity Is a Critical Potency Determinant: ALPL-NMC (D-Ala¹) Versus des-Gly¹-[D-Phe²,Leu⁹-psi-CH₂NH-Leu¹⁰]Neuromedin C and [Leu⁹-psi-CH₂NH-Leu¹⁰]Neuromedin C

Systematic structure-activity studies across the pseudopeptide bombesin antagonist series reveal that N-terminal residue identity dramatically modulates antagonist potency. ALPL-NMC (full-length NMC sequence with D-Ala¹ substitution) has an IC₅₀ of 1.5 µM in rat acinar cells [1]. The truncated analog des-Gly¹-[D-Phe²,Leu⁹-psi-CH₂NH-Leu¹⁰]neuromedin C (lacking Gly¹ and incorporating D-Phe at position 2) achieves an IC₅₀ of 28 nM in guinea pig acinar cells, while the simple psi-bond analog [Leu⁹-psi-CH₂NH-Leu¹⁰]neuromedin C (no N-terminal modification) has an IC₅₀ of 280 nM in the same guinea pig system [2]. These data, although derived from different assay systems (rat vs. guinea pig acini), illustrate a consistent principle: N-terminal modifications produce up to ~50-fold differences in potency among psi-bond-containing neuromedin C analogs [2]. ALPL-NMC occupies a defined position within this continuum, offering a full-length NMC backbone with a single D-Ala¹ modification that preserves the complete peptide framework while conferring intermediate antagonist potency, distinct from both the more potent truncated analogs and the weaker unmodified psi-bond variant.

structure-activity relationship N-terminal modification pseudopeptide antagonist bombesin receptor

ALPL-NMC Functions as a Broad-Spectrum Bombesin-Family Antagonist: Inhibition of Both BB₁ (NMB-Preferring) and BB₂ (GRP-Preferring) Receptor-Mediated Signaling

ALPL-NMC was evaluated for its ability to antagonize amylase release stimulated by three endogenous bombesin-family agonists in the same rat pancreatic acinar preparation: neuromedin C (BB₂-preferring), gastrin-releasing peptide (BB₂-preferring), and neuromedin B (BB₁-preferring). ALPL-NMC significantly inhibited the secretory response to all three peptides [1]. This broad antagonism of both BB₁- and BB₂-mediated responses stands in contrast to the selectivity profile of certain later-generation antagonists. For example, the bombesin-based pseudopeptide [Leu¹³-psi-CH₂NH-Leu¹⁴]bombesin similarly inhibits bombesin, NMC, and NMB responses [2], whereas selective GRPR antagonists such as N-pivaloyl GRP(20-25) alkylamide (L 686,095-001C002) are reported as pure GRPR antagonists with no partial agonist activity [3]. The broad bombesin-family coverage of ALPL-NMC is advantageous for studies where pan-bombesin receptor blockade is required, but should be considered in experimental designs where receptor subtype discrimination is the objective.

bombesin receptor subtypes BB1 receptor BB2 receptor neuromedin B gastrin-releasing peptide

Validated Application Scenarios for ALPL-NMC (CAS 135467-89-9) in Bombesin/GRP Receptor Pharmacology Research


Standardized GRP/Bombesin Receptor Antagonist for In Vitro Pancreatic Acinar Cell Functional Assays

ALPL-NMC is the most thoroughly characterized antagonist for use in rat pancreatic acinar cell preparations, with complete concentration-response data (IC₅₀ = 1.5 µM), mechanistic validation (competitive antagonism, Schild slope = 0.969 ± 0.121, pA₂ = 100 nM), and broad selectivity profiling against eight non-bombesin secretagogue pathways all derived from the same experimental system [1]. Researchers investigating bombesin-like peptide regulation of exocrine pancreatic secretion can employ ALPL-NMC at 10–100 µM to achieve competitive blockade of both endogenously released and exogenously applied GRP-family peptides, with the confidence that CCK, VIP, muscarinic, tachykinin, and direct Ca²⁺/cAMP signaling pathways remain unaffected [1].

Pharmacological Discrimination of Bombesin-Family Peptide Effects in Mixed-Receptor Tissue Preparations

In tissue or cell systems where multiple bombesin receptor subtypes (BB₁, BB₂, BB₃) may be co-expressed, ALPL-NMC provides pan-bombesin-family antagonism, having been demonstrated to block signaling initiated by neuromedin C (BB₂), gastrin-releasing peptide (BB₂), and neuromedin B (BB₁) [1]. This makes it suitable as a universal bombesin/GRP receptor blocking agent for initial identification of bombesin-like peptide involvement in a physiological or pathological response, after which subtype-selective antagonists can be deployed for receptor-level dissection [1].

Reference Antagonist for Structure-Activity Relationship (SAR) Studies of Novel GRPR Ligands

ALPL-NMC serves as a benchmark pseudopeptide antagonist in SAR programs aimed at developing next-generation GRP/bombesin receptor antagonists. Its well-defined potency (IC₅₀ 1.5 µM in rat acini [1]) and full-length neuromedin C backbone make it a useful reference point for evaluating how further N-terminal modifications (e.g., D-Phe² substitution, des-Gly¹ truncation [2]) or C-terminal alterations shift antagonist potency and selectivity. The approximately 19-fold potency gap between ALPL-NMC (1.5 µM) and des-Gly¹-[D-Phe²,Leu⁹-psi-CH₂NH-Leu¹⁰]neuromedin C (28 nM [2]) exemplifies the dynamic range accessible through N-terminal engineering.

In Vitro Control for Studies of Bombesin Receptor-Mediated Cell Proliferation and Cancer Biology

Given that bombesin-like peptides function as autocrine/paracrine growth factors in small cell lung carcinoma and other neuroendocrine tumors, ALPL-NMC can be employed as a peptide-based antagonist control in cell proliferation and signaling assays [2]. Although more potent antagonists such as [D-Phe⁶,Leu¹³-psi-CH₂NH-Leu¹⁴]bombesin-(6-14) (Ki = 14 nM in acini, 7.1 nM in 3T3 [2]) have been developed, ALPL-NMC's full-length NMC backbone may offer advantages in studies requiring structural similarity to the endogenous ligand for epitope preservation or antibody recognition purposes.

Quote Request

Request a Quote for Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.